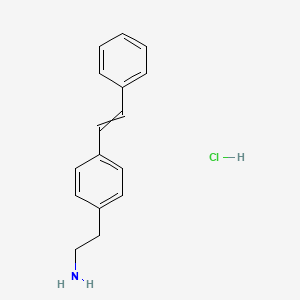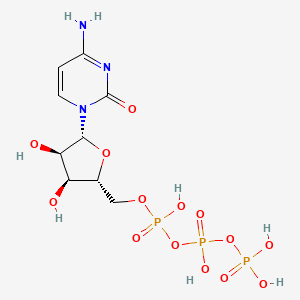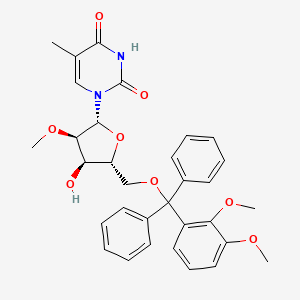![molecular formula C₁₂H₁₂N₂O₂ B1142562 7,8,9,10-Tetrahydrobenzo[f]quinazoline-1,3(2H,4H)-dione CAS No. 103494-98-0](/img/structure/B1142562.png)
7,8,9,10-Tetrahydrobenzo[f]quinazoline-1,3(2H,4H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Quinazoline and quinazolinone derivatives are nitrogen-containing heterocycles that have received significant attention due to their wide range of biopharmaceutical activities . They are considered noteworthy chemicals for the synthesis of diverse molecules with physiological significance and pharmacological utility .
Synthesis Analysis
Quinazolines and quinazolinones are building blocks for about 150 naturally occurring alkaloids with a broad range of biological activity . They are synthesized via multi-step reactions .Molecular Structure Analysis
The molecular structure of quinazoline derivatives has been determined by methods such as X-ray crystallography . The 1 HNMR spectra of some quinazoline derivatives have revealed the presence of the methylene singlet signal at δ 4.48 ppm, along with an exchangeable OH at δ 6.50-6.52 ppm .Chemical Reactions Analysis
Quinazoline and quinazolinone derivatives have shown a diverse set of biological activities such as anti-inflammatory, anticonvulsant, anticancer, antibacterial, antifungal, anti-HIV and anti-analgesic .Physical and Chemical Properties Analysis
The physical and chemical properties of quinazoline derivatives can vary widely depending on the specific derivative. For example, quinazoline is a yellow-colored compound, usually found in crystalline form .Mécanisme D'action
The mechanism of action of quinazoline derivatives is not fully understood and can vary depending on the specific derivative and its biological activity. For example, some quinazoline derivatives have been found to inhibit phosphodiesterase 7, a high-affinity cyclic AMP-specific phosphodiesterase expressed in immune and proinflammatory cells .
Orientations Futures
The future directions in the research of quinazoline derivatives include the development of novel classes of antibacterial agents due to the emergence of drug resistance . There is also interest in exploring the potential of these compounds to alleviate inflammation associated with many inflammatory diseases .
Propriétés
IUPAC Name |
7,8,9,10-tetrahydro-4H-benzo[f]quinazoline-1,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c15-11-10-8-4-2-1-3-7(8)5-6-9(10)13-12(16)14-11/h5-6H,1-4H2,(H2,13,14,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRYCUGQJRSYEHA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC3=C2C(=O)NC(=O)N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










